molecular formula C23H19BrN2O3 B3663982 2-(4-bromophenyl)-3-[2-(2-methoxyphenoxy)ethyl]-4(3H)-quinazolinone

2-(4-bromophenyl)-3-[2-(2-methoxyphenoxy)ethyl]-4(3H)-quinazolinone

Cat. No.: B3663982
M. Wt: 451.3 g/mol
InChI Key: RJJFUDXKQJKXMU-UHFFFAOYSA-N
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Description

The compound “2-(4-bromophenyl)-3-[2-(2-methoxyphenoxy)ethyl]-4(3H)-quinazolinone” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, a benzene ring and a pyrimidine ring . The presence of a bromophenyl group, a methoxyphenoxy group, and an ethyl group further adds to the complexity of this compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The quinazolinone core provides a rigid bicyclic structure, while the bromophenyl, methoxyphenoxy, and ethyl groups would add additional complexity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the bromine atom in the bromophenyl group could potentially be involved in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the bromine atom could increase the compound’s molecular weight and potentially its boiling point .

Future Directions

The study of quinazolinone derivatives is a promising area of research due to their potential biological activities. Future research could focus on synthesizing this compound and studying its properties and potential applications .

Properties

IUPAC Name

2-(4-bromophenyl)-3-[2-(2-methoxyphenoxy)ethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2O3/c1-28-20-8-4-5-9-21(20)29-15-14-26-22(16-10-12-17(24)13-11-16)25-19-7-3-2-6-18(19)23(26)27/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJFUDXKQJKXMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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